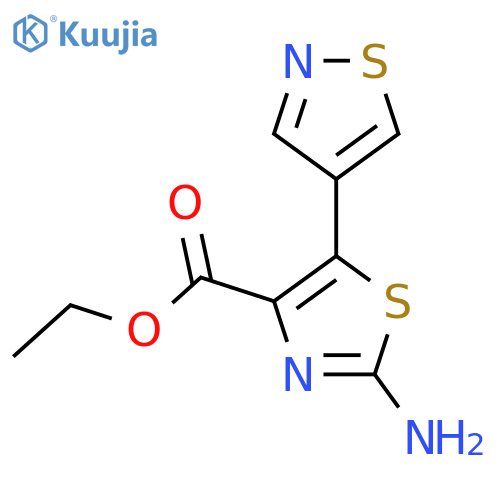

Cas no 2168158-47-0 (ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate)

2168158-47-0 structure

商品名:ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate

- EN300-1458418

- 2168158-47-0

-

- インチ: 1S/C9H9N3O2S2/c1-2-14-8(13)6-7(16-9(10)12-6)5-3-11-15-4-5/h3-4H,2H2,1H3,(H2,10,12)

- InChIKey: GTXVRSMISWDBKI-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(C(=O)OCC)=C1C1C=NSC=1

計算された属性

- せいみつぶんしりょう: 255.01361889g/mol

- どういたいしつりょう: 255.01361889g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 135Ų

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458418-2500mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 2500mg |

$4019.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-5000mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 5000mg |

$5949.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-50mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 50mg |

$1723.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-500mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 500mg |

$1968.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-1.0g |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1458418-1000mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 1000mg |

$2050.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-250mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 250mg |

$1887.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-100mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 100mg |

$1804.0 | 2023-09-29 | ||

| Enamine | EN300-1458418-10000mg |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |

2168158-47-0 | 10000mg |

$8819.0 | 2023-09-29 |

ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

2168158-47-0 (ethyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量